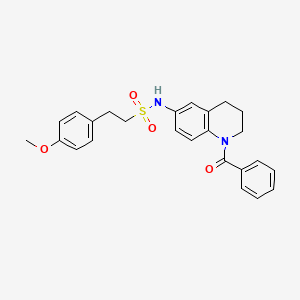

1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

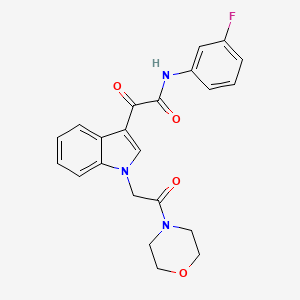

The molecular formula of 1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol is C18H20N2O2, and it has a molecular weight of 296.37. Detailed structural analysis is not available in the literature.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, related compounds have been synthesized through various reactions including nucleophilic substitution and hydrolysis .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Benzimidazole derivatives have been utilized in catalysis, demonstrating their efficiency in transfer hydrogenation processes. A study by Aydemir et al. (2014) explored ionic liquid-based Ru(II)–phosphinite compounds for their catalytic use in transfer hydrogenation, highlighting the synthesis and characterization of these compounds, including their catalytic activity for the transfer hydrogenation of various ketones with excellent conversions up to 99% (Aydemir et al., 2014).

DNA Interaction and Antitumor Activity

Research has also focused on benzimidazole-based compounds for their ability to bind to DNA and exhibit antitumor activity. Mann et al. (2001) synthesized and evaluated a novel bisbenzimidazole compound, demonstrating potent growth inhibition across an ovarian carcinoma cell line panel, with evidence of antitumor activity (Mann et al., 2001).

Corrosion Inhibition

Benzimidazole derivatives have been synthesized and characterized for their corrosion inhibition potential. Rouifi et al. (2020) investigated the inhibitory properties of three new benzimidazole derivatives on carbon steel in an acidic solution, demonstrating high inhibition efficiency, thus indicating their potential as corrosion inhibitors (Rouifi et al., 2020).

Polymerisation Reactions

Benzimidazole compounds have played a significant role in the polymerization of cyclic esters. Attandoh et al. (2014) explored (Benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes for their structural, mechanistic, and kinetic studies in the polymerization reactions of ϵ‐caprolactone, providing insights into the coordination–insertion pathway followed during the polymerization process (Attandoh et al., 2014).

Agricultural Applications

In the field of agriculture, benzimidazole derivatives such as carbendazim have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for the sustained release in agricultural applications, offering new options for fungal disease prevention and treatment with reduced toxicity (Campos et al., 2015).

Eigenschaften

IUPAC Name |

1-(benzimidazol-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-13-7-8-18(14(2)9-13)22-11-15(21)10-20-12-19-16-5-3-4-6-17(16)20/h3-9,12,15,21H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVGBJJQCDUVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![m-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2600361.png)

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2600363.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2600364.png)

![7-(2-chlorophenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2600365.png)

![6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2600367.png)

![(4-Ethylphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone](/img/structure/B2600370.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2600378.png)